[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Brand Name: Vulcanchem
CAS No.: 53357-31-6
VCID: VC21093722
InChI: InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
SMILES: CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C
Molecular Formula: C31H52N2O3
Molecular Weight: 500.8 g/mol

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

CAS No.: 53357-31-6

Cat. No.: VC21093722

Molecular Formula: C31H52N2O3

Molecular Weight: 500.8 g/mol

* For research use only. Not for human or veterinary use.

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate - 53357-31-6

Specification

CAS No. 53357-31-6
Molecular Formula C31H52N2O3
Molecular Weight 500.8 g/mol
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
Standard InChI Key VOWWLFWYIUDQIE-OBIZLECESA-N
Isomeric SMILES CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)N6CCCCC6)C
SMILES CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C
Canonical SMILES CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C

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